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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B12378813 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the preclinical data available for

ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. It covers the molecule's mechanism

of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental

methodologies used in its evaluation.

Introduction: TYK2 as a Therapeutic Target
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the

Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes

are critical components of the JAK-STAT signaling pathway, which transduces signals from a

wide array of cytokines and growth factors. TYK2 specifically associates with the receptors for

key cytokines involved in inflammatory and autoimmune responses, including Interleukin-12

(IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4]

Signal transduction through the IL-12 and IL-23 pathways, mediated by TYK2 and JAK2, is

central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells,

respectively.[3][5] These T cell subsets are major drivers in the pathophysiology of numerous

autoimmune diseases. Consequently, inhibiting TYK2 presents an attractive therapeutic

strategy to modulate these inflammatory cascades.[1][2] A significant challenge in targeting

JAK family members has been achieving selectivity, as broad-spectrum JAK inhibition can lead

to undesirable side effects. ABBV-712 was developed as a selective TYK2 inhibitor that targets

the regulatory pseudokinase (JH2) domain, a strategy designed to achieve greater isoform
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selectivity over the catalytically active kinase (JH1) domain targeted by many other JAK

inhibitors.[2][6][7]

ABBV-712 Mechanism of Action
ABBV-712 is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of

TYK2.[7] This binding stabilizes the pseudokinase domain in an inactive conformation, which in

turn prevents the activation of the adjacent catalytic (JH1) kinase domain. By inhibiting TYK2,

ABBV-712 effectively blocks the downstream phosphorylation and activation of Signal

Transducer and Activator of Transcription (STAT) proteins that are initiated by cytokine binding

to their receptors.[3][5] This disruption of the IL-12/IL-23 signaling axis is the primary

mechanism through which ABBV-712 exerts its anti-inflammatory effects.[6]

Visualized Signaling Pathway
The following diagram illustrates the role of TYK2 in the IL-12 and IL-23 signaling pathways

and the inhibitory action of ABBV-712.

Caption: IL-12/IL-23 signaling pathway and the inhibitory action of ABBV-712 on TYK2.

Quantitative Data Summary
The preclinical profile of ABBV-712 has been characterized through a series of in vitro and in

vivo studies. The quantitative data are summarized below.

In Vitro Activity and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37823891/
https://synapse.patsnap.com/drug/f503f40de4044d9aac5810ba2ba65044
https://www.probechem.com/products_ABBV-712.html
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.probechem.com/products_ABBV-712.html
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.learnabouttyk2.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://synapse.patsnap.com/drug/f503f40de4044d9aac5810ba2ba65044
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.benchchem.com/product/b12378813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Potency

TYK2 (in vitro) EC₅₀ 0.195 µM [8]

TYK2 JH2 Domain EC₅₀ 0.01 µM [7][9]

TYK2 Cellular EC₅₀ 0.19 µM [9]

Human Whole Blood EC₅₀ 0.17 µM [9]

Selectivity

JAK1, JAK2, JAK3 Cellular

EC₅₀
> 25 µM [8]

Physicochemical Properties

Thermodynamic Solubility (pH

7.4)
708 µM [8]

Metabolism

CYP3A4 Induction ≤ 1.5-fold increase [8]

Pharmacokinetic Profile in Preclinical Species
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Species Parameter Value Reference

Rat Unbound Clearance 4.1 L/h/kg [8]

Oral Bioavailability 19% [8]

Half-life (t½) 0.6 h [8]

Volume of Distribution

(Vss)
1.9 L/kg [8]

Dog Unbound Clearance 0.46 L/h/kg [8]

Oral Bioavailability 88% [8]

Half-life (t½) 4.5 h [8]

Monkey Unbound Clearance 2.3 L/h/kg [8]

Oral Bioavailability 17% [8]

Half-life (t½) 1.2 h [8]

Human (Predicted) Half-life (t½) 2.9 h [8]

AUC 6.8 µg·h/mL [8]

Bioavailability 59% [8]

In Vivo Efficacy in Mouse Models
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Model Dosing (p.o.) Endpoint Result Reference

IL-12/IL-18

Induced IFN-γ
30 mg/kg

Serum IFN-γ

Reduction
77% [8]

100 mg/kg
Serum IFN-γ

Reduction
84% [8]

300 mg/kg
Serum IFN-γ

Reduction
95% [8]

600 mg/kg
Serum IFN-γ

Reduction
99% [8]

Ear Dermatitis 100 mg/kg

Ear Thickness

Reduction (Day

11)

61% [8]

Experimental Protocols and Workflows
Detailed methodologies for the key experiments cited are outlined below. While specific,

proprietary details from the primary study (Breinlinger, E. et al. J Med Chem 2023) are not fully

available, the protocols are based on established models.

IL-12/IL-18-Induced IFN-γ Mouse Model
This model assesses the ability of a compound to inhibit the powerful, synergistic induction of

IFN-γ by co-administration of IL-12 and IL-18.[10][11] This cytokine storm is highly dependent

on the TYK2/JAK2 signaling axis.

Methodology:

Animals: C57BL/6 mice are commonly used.

Compound Administration: Mice are orally dosed with ABBV-712 (e.g., at 30, 100, 300, and

600 mg/kg) or vehicle control.[8]

Cytokine Challenge: A short time after compound administration (e.g., 1-2 hours), mice

receive an intraperitoneal (i.p.) injection of recombinant murine IL-12 (e.g., 100 ng/mouse)
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and IL-18 (e.g., 1000 ng/mouse).[12]

Sample Collection: Blood is collected at a peak response time (e.g., 6-8 hours post-

challenge).

Analysis: Serum is isolated, and IFN-γ levels are quantified using a standard method like

ELISA. The percent inhibition is calculated relative to the vehicle-treated group.

Workflow Diagram:
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Caption: Experimental workflow for the IL-12/IL-18-induced IFN-γ mouse model.

Mouse Model of Ear Dermatitis
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This is a common preclinical model for inflammatory skin diseases like psoriasis or atopic

dermatitis, where inflammation is induced topically and measured by the resulting edema (ear

swelling).[13][14]

Methodology:

Animals: BALB/c or C57BL/6 mice are typically used.

Sensitization/Induction: Skin inflammation is induced on the mouse ear. This can be done

using various agents, such as 1-fluoro-2,4-dinitrobenzene (DNFB) for contact

hypersensitivity or topical application of MC903 (a vitamin D3 analogue) to induce atopic

dermatitis-like inflammation.[13][14][15] For a model targeting the IL-23 axis, direct injection

of IL-23 may also be used.[7]

Compound Administration: ABBV-712 (e.g., 100 mg/kg) or vehicle is administered orally,

often daily or twice daily.[9]

Measurement: Ear thickness is measured at baseline and at set time points throughout the

study (e.g., daily or on day 11) using a digital caliper.[8][13]

Analysis: The change in ear thickness from baseline is calculated for both treated and

vehicle groups to determine the percent reduction in swelling.

Safety and Off-Target Profile
Preclinical safety studies in rats revealed an observation of myocardial toxicity with ABBV-712.

[6] Investigative studies were performed to understand the underlying mechanism.

Observation: Administration of ABBV-712 to rats resulted in decreased mean arterial

pressure, increased heart rate, and secondary myocardial necrosis.[6]

Hypothesis: The cardiac pathology was hypothesized to be secondary to hemodynamic

changes (vasodilation and tachycardia) rather than direct cardiotoxicity.

Investigation:

In Vivo Pharmacology: Co-administration of the beta-blocker atenolol with ABBV-712 in

telemetry-instrumented rats prevented both the hemodynamic changes and the
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myocardial necrosis.[6] This suggested a mechanistic link between the two.

In Vitro Cytotoxicity: ABBV-712 showed no direct cytotoxicity in human-induced pluripotent

stem cell-derived cardiomyocytes.[6]

TYK2-Independence: To confirm an off-target effect, ABBV-712 was administered to TYK2

knockout mice, which exhibited similar hemodynamic responses to wild-type mice. This

demonstrated the effect was independent of TYK2 inhibition.[6]

Conclusion: The toxicity was determined to be an off-target effect related to compound-

mediated vascular relaxation, leading to reflex tachycardia and increased cardiac workload,

which ultimately caused necrosis.[6]

Logical Relationship Diagram:

Observation:
Myocardial Toxicity in Rats

Hypothesis 1:
Direct Cardiotoxicity

Hypothesis 2:
Secondary to Hemodynamics

Test: iPSC Cardiomyocyte
Cytotoxicity Assay

Test: Co-administer with
Atenolol in Rats

Test: Administer to
TYK2 Knockout Mice

Result: No direct cytotoxicity Result: Atenolol prevents
hemodynamic changes & necrosis

Result: Hemodynamic effects
persist without TYK2

Conclusion:
Toxicity is an off-target effect

linked to vasodilation
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Caption: Investigation workflow for understanding the off-target toxicity of ABBV-712.

Conclusion
ABBV-712 is a potent and highly selective allosteric inhibitor of TYK2 that targets the

pseudokinase domain. It demonstrates clear dose-dependent efficacy in preclinical models of

inflammation by inhibiting the IL-12/IL-23 signaling pathways. While the compound has entered

early clinical development, off-target hemodynamic effects observed in rats highlight a potential

safety liability that would require careful monitoring and characterization in human studies.[6][8]

The data presented provide a comprehensive technical foundation for understanding the

mechanism, pharmacology, and safety profile of this selective TYK2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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